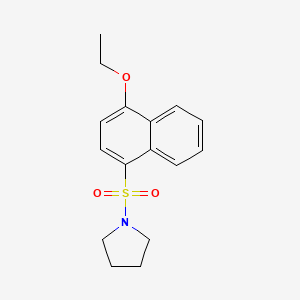

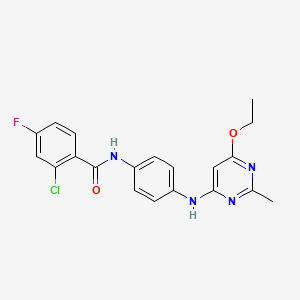

![molecular formula C17H18N2O B2499548 (1-(3-苯基丙基)-1H-苯并[d]咪唑-2-基)甲醇 CAS No. 853752-60-0](/img/structure/B2499548.png)

(1-(3-苯基丙基)-1H-苯并[d]咪唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of (1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis

A simple and general approach to the synthesis of eight out of nine possible (benzo[d]imidazol-2-yl)methanols fluorinated on the benzene ring is reported . Molecular and crystalline structures of most compounds were solved by X-ray diffraction analysis .Chemical Reactions Analysis

(1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

Fluorescent Probes and Imaging Agents

The compound’s unique structure and aromaticity make it an excellent candidate for designing fluorescent probes and imaging agents. Researchers have explored its use in bioimaging due to its redshifted emission in the near-infrared (NIR) region. By attaching this compound to biomolecules, scientists can visualize cellular processes, track drug delivery, and study disease progression .

Hydrophobic Squaraine Dyes

The synthesis of hydrophobic squaraine dyes involves incorporating the malononitrile moiety and halogen substituents into the squaraine scaffold. This modification results in redshifted fluorophores that emit in the NIR optical range. Researchers have characterized these dyes using spectroscopic techniques (e.g., NMR, mass spectroscopy) and studied their optical properties. The hydrophobicity of these dyes can be tuned for specific applications, such as in J-aggregates for water–methanol mixtures .

Solubility Modeling for Nanodispersions

Researchers have investigated the solubility of related benzimidazole derivatives in organic solvents. For instance, 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene has been studied for its solubility behavior. Understanding solubility is crucial for formulating nanodispersions and optimizing drug delivery systems .

Heptamethine Cyanine Dyes

Compound 4, derived from the reaction of 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene, exhibits bright green fluorescence. These heptamethine cyanine dyes have potential applications in imaging, sensing, and photodynamic therapy. Researchers have successfully prepared and characterized these dyes, emphasizing their stability and optical properties .

Electron Delocalization Studies

Density functional theory (DFT) calculations have been employed to assess the electron delocalization within this compound. By understanding its electronic structure, researchers gain insights into its reactivity, stability, and potential applications. The bulky phenyl groups and dicyanomethylene modification play a crucial role in shaping its three-dimensional geometry .

Bioorganic Chemistry

Exploring the reactivity of this compound with various functional groups can lead to novel bioorganic reactions. Researchers investigate its interactions with enzymes, receptors, and other biomolecules. By understanding its binding affinity and selectivity, they can design targeted therapies or develop enzyme inhibitors .

作用机制

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

安全和危害

属性

IUPAC Name |

[1-(3-phenylpropyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,20H,6,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSELEBVKTYNSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

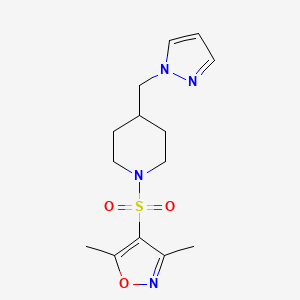

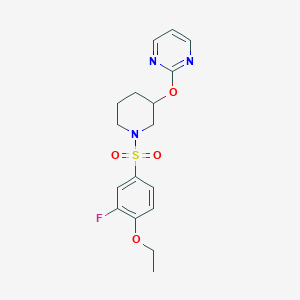

![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide](/img/structure/B2499465.png)

![6-(3-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499475.png)

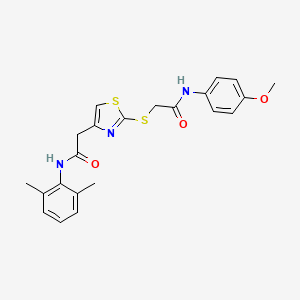

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)

![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)

![2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2499479.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2499486.png)

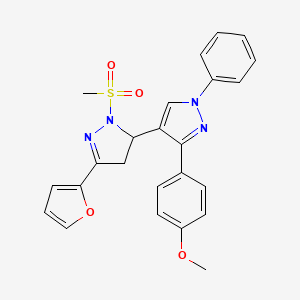

![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)